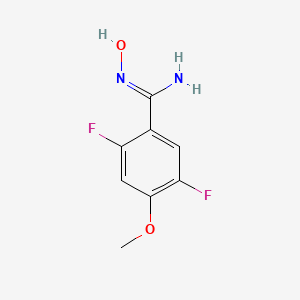
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is a chemical compound with the molecular formula C8H8F2N2O2 It is characterized by the presence of two fluorine atoms, a hydroxy group, and a methoxy group attached to a benzimidamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the benzimidamide structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further development.
相似化合物的比较
Similar Compounds
- 2,5-Difluoro-4-hydroxy-N-methoxy-N-methylbenzamide
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
生物活性
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H9F2N3O2. The compound features two fluorine atoms at the 2 and 5 positions of the benzene ring, a methoxy group at the 4 position, and a hydroxy group attached to the nitrogen atom of the benzimidamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F2N3O2 |
| Molecular Weight | 241.19 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzimidamide with difluorinated reagents under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, in vitro studies on HT29 (colon cancer) and MCF7 (breast cancer) cell lines showed IC50 values in the micromolar range, indicating effective growth inhibition.
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways related to cell survival and proliferation. It has been suggested that the compound may inhibit specific kinases involved in tumor growth or alter gene expression patterns associated with apoptosis.
Case Studies
- In Vitro Studies : A study evaluating the effects of various benzimidamide derivatives found that this compound significantly reduced viability in cancer cell lines compared to controls. The study reported an IC50 value of approximately 15 µM for HT29 cells .
- Animal Models : In vivo experiments using xenograft models demonstrated that treatment with this compound led to reduced tumor size compared to untreated groups. Tumor regression was observed alongside a decrease in Ki-67 expression, a marker for proliferation .
Toxicological Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further investigations are required to fully assess its long-term safety and potential side effects.
属性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC 名称 |
2,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-3-5(9)4(2-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
InChI 键 |
SKJXMUVPJUJSID-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)F)/C(=N/O)/N)F |
规范 SMILES |
COC1=C(C=C(C(=C1)F)C(=NO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















